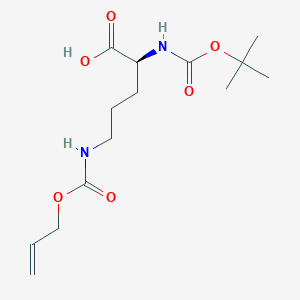

Boc-Orn(Alloc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIUYHBPBBOKMJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373162 | |

| Record name | Boc-Orn(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171820-74-9 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171820-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Orn(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-Orn(Alloc)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH), a key building block in modern peptide chemistry. Its unique orthogonal protection scheme allows for the selective synthesis of complex peptide architectures, including cyclic and branched structures, which are of significant interest in drug discovery and development.

Core Chemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and an allyloxycarbonyl (Alloc) group protecting the δ-side-chain amino group. This arrangement is fundamental to its utility in complex peptide synthesis. While specific experimental data for some physical properties are not widely reported, the following table summarizes its key chemical identifiers and characteristics based on available information.

| Property | Value | Source |

| CAS Number | 171820-74-9 | [1][2] |

| Molecular Formula | C14H24N2O6 | [1] |

| Molecular Weight | 316.35 g/mol | [1][2] |

| Appearance | White powder | N/A |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C | N/A |

| Melting Point | Data not available in searched results | N/A |

| Solubility | Data not available in searched results | N/A |

Orthogonal Deprotection Strategy

The primary advantage of this compound lies in the orthogonal nature of its two protecting groups. The Boc group is labile under acidic conditions, while the Alloc group is selectively removed by palladium(0)-catalyzed allyl transfer. This allows for the independent deprotection and subsequent modification of the α-amino and δ-amino groups, a critical feature for the synthesis of non-linear peptides.

Experimental Protocol: Selective Deprotection of the Alloc Group

The following protocol outlines a general method for the on-resin removal of the Alloc protecting group from a peptide sequence containing an Orn(Alloc) residue. This procedure is typically performed after the peptide chain has been assembled and before the final cleavage from the solid support.

Materials:

-

Peptide-resin containing the Orn(Alloc) residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

A scavenger, such as phenylsilane (PhSiH₃) or morpholine

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

Methodology:

-

Resin Swelling: The peptide-resin is swelled in an appropriate anhydrous solvent, such as DCM, under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Preparation: In a separate vessel, the palladium(0) catalyst (typically 0.1 to 0.25 equivalents relative to the resin loading) is dissolved in the reaction solvent.

-

Scavenger Addition: The scavenger (typically 10-20 equivalents) is added to the catalyst solution. The scavenger acts as an allyl group acceptor.

-

Deprotection Reaction: The catalyst/scavenger solution is added to the swollen peptide-resin. The reaction mixture is agitated at room temperature for a specified time, typically ranging from 30 minutes to a few hours.

-

Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC or mass spectrometry to confirm the removal of the Alloc group.

-

Washing: Upon completion, the resin is thoroughly washed with the reaction solvent and other appropriate solvents to remove the catalyst, scavenger, and byproducts.

The now-exposed δ-amino group of the ornithine residue is available for further modification, such as lactam bridge formation for cyclization or the attachment of other molecular entities.

Visualization of Key Processes

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict its chemical structure and a typical experimental workflow for its use in solid-phase peptide synthesis (SPPS).

Caption: Chemical Structure of this compound

Caption: SPPS Workflow using this compound

References

An In-Depth Technical Guide to Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH)

CAS Number: 171820-74-9

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nδ-allyloxycarbonyl-L-ornithine, commonly referred to as Boc-Orn(Alloc)-OH. It is a key building block for researchers, chemists, and professionals involved in peptide synthesis and drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in constructing complex peptide architectures.

Core Concepts: Orthogonal Protection in Peptide Synthesis

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two distinct protecting groups on its amino functionalities. This dual-protection strategy is central to its utility in solid-phase peptide synthesis (SPPS). The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain δ-amino group is protected by the allyloxycarbonyl (Alloc) group, which is removable under specific metal-catalyzed conditions.

This arrangement provides an orthogonal protection scheme, allowing for the selective deprotection of one group without affecting the other. This level of control is crucial for the synthesis of modified peptides, including cyclic peptides, branched peptides, and peptides with side-chain conjugations.

Physicochemical and Quantitative Data

| Property | Value | Reference |

| CAS Number | 171820-74-9 | [1][2][3] |

| Molecular Formula | C₁₄H₂₄N₂O₆ | [1][3] |

| Molecular Weight | 316.35 g/mol | [1][3] |

| Purity | ≥97.0% | [1][2] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as DMF and DCM. |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not widespread. However, a general approach involves the selective protection of the amino groups of L-ornithine. A plausible synthetic route is outlined below:

-

Protection of the α-amino group: L-ornithine is first reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield Nα-Boc-L-ornithine.

-

Protection of the δ-amino group: The resulting Nα-Boc-L-ornithine is then reacted with allyl chloroformate (Alloc-Cl) or a similar allyloxycarbonylating agent, again under basic conditions, to protect the side-chain amino group, yielding the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as crystallization or column chromatography.

Incorporation of this compound in Boc-SPPS

The following is a representative protocol for incorporating a this compound residue into a peptide chain on a solid support using a Boc-based strategy.

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM.

-

Amino Acid Coupling: In a separate vessel, activate this compound (typically 2-4 equivalents) with a coupling reagent such as HBTU or HATU in the presence of a base like DIEA in a suitable solvent like N,N-dimethylformamide (DMF). Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.

Selective Deprotection of the Alloc Group

The Alloc group can be selectively removed while the peptide is still on the solid support, leaving the Boc group and other acid-labile side-chain protecting groups intact. This is particularly useful for on-resin side-chain modifications or cyclization.

-

Resin Preparation: Swell the peptide-resin containing the this compound residue in an inert solvent like DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotection Cocktail: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (PhSiH₃), in DCM.

-

Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Washing: Wash the resin thoroughly with DCM, a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by further washes with DMF and DCM. The now-free δ-amino group of the ornithine side chain is available for further reactions.

Applications in Drug Development and Research

The unique orthogonal protection scheme of this compound makes it a valuable tool in the synthesis of complex peptides with therapeutic potential.

-

Cyclic Peptides: The selective deprotection of the Alloc group on the ornithine side chain allows for on-resin cyclization through the formation of a lactam bridge with a deprotected acidic amino acid side chain (e.g., aspartic acid or glutamic acid). Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.

-

Branched Peptides: The deprotected ornithine side-chain amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or dendritic peptides.

-

Peptide Conjugation: The free amine on the ornithine side chain can be used to conjugate other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG), to the peptide.

Visualizations

The following diagrams illustrate key workflows involving this compound.

References

A Technical Guide to Boc-Orn(Alloc)-OH: Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH), a key building block in modern peptide chemistry. Its unique orthogonal protecting group strategy offers precise control over the synthesis of complex peptides, making it a valuable tool in drug discovery and development.

Core Molecular Data

This compound is a derivative of the non-proteinogenic amino acid ornithine, featuring two distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Alloc) group on the δ-amino side chain. This orthogonal arrangement is fundamental to its utility in complex peptide synthesis.

| Property | Value |

| Molecular Weight | 316.35 g/mol |

| Molecular Formula | C₁₄H₂₄N₂O₆ |

| CAS Number | 171820-74-9 |

Orthogonal Protection Strategy in Peptide Synthesis

The primary advantage of this compound lies in its orthogonal protection scheme. The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid - TFA), while the Alloc group is stable to acid but is selectively removed by a palladium(0) catalyst.[1] This allows for the specific deprotection and modification of the ornithine side chain while the peptide backbone remains protected, a critical feature for synthesizing cyclic or branched peptides.[2]

The ability to perform on-resin cyclization is a key application. After assembling a linear peptide using standard Boc solid-phase peptide synthesis (SPPS), the Alloc group on an ornithine residue can be selectively removed. The now-free side-chain amine can then be reacted with the C-terminal carboxylic acid (or another activated side chain) to form a lactam bridge, creating a conformationally constrained cyclic peptide. Such cyclic peptides often exhibit enhanced metabolic stability, receptor affinity, and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development.[3]

Caption: Orthogonal deprotection of this compound.

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS) and the subsequent selective deprotection of the Alloc group.

Protocol 1: Boc-SPPS Coupling Cycle

This protocol describes a single cycle for adding an amino acid to a growing peptide chain on a solid support, such as Merrifield resin.

-

Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes in a fritted reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes, then drain.[4]

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[4]

-

Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times).[4]

-

-

Neutralization:

-

Amino Acid Coupling (this compound):

-

Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF. Cool the solution to 0°C. Add DCC (3 equivalents) and allow pre-activation to proceed for 10-15 minutes.[4]

-

Coupling: Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct and add it to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (colorless/yellow beads) indicates complete coupling.[6]

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts.

Caption: General workflow for a Boc-SPPS coupling cycle.

Protocol 2: Selective On-Resin Alloc Deprotection

This protocol is performed on the fully assembled, N-terminally protected peptide-resin to selectively deprotect the ornithine side chain.

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM (3-5 times) and keep it swelled in DCM in a sealed reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Deprotection Cocktail:

-

Reaction:

-

Add the deprotection cocktail to the peptide-resin.

-

Agitate the mixture at room temperature for 20-40 minutes. The reaction vessel may be protected from light.

-

Drain the solution. For complete removal, this deprotection step is often repeated once.[7]

-

-

Washing:

-

Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is:

-

DCM (3-5 times)

-

A solution of a chelating agent like Sodium N,N-diethyldithiocarbamate in DMF to scavenge residual palladium.

-

DMF (3-5 times)

-

DCM (3-5 times)

-

-

-

Confirmation: The successful deprotection of the Alloc group can be confirmed by cleaving a small amount of resin and analyzing the peptide by mass spectrometry. The resulting free amine on the ornithine side chain is now available for subsequent modification, such as cyclization.

Application in Drug Discovery

The use of orthogonally protected amino acids like this compound is a cornerstone of modern medicinal chemistry for the development of peptide-based therapeutics. The ability to create cyclic peptides allows for the generation of molecules with improved pharmacological properties.[2] While specific signaling pathways are target-dependent, peptides containing modified ornithine residues are used to develop agonists or antagonists for a variety of receptors, enzyme inhibitors, and antimicrobial agents. The conformational constraint imposed by cyclization can lock the peptide into a bioactive conformation, leading to higher potency and selectivity for its biological target.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Nα-Boc-Nδ-Alloc-L-Ornithine (Boc-Orn(Alloc)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nδ-allyloxycarbonyl-L-ornithine (Boc-Orn(Alloc)-OH), a key building block in modern peptide synthesis. This document details its chemical structure, physical properties, and applications, with a focus on its role in the synthesis of complex and cyclic peptides. Experimental protocols for its use in solid-phase peptide synthesis (SPPS) are also provided.

Core Concepts and Structure

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two distinct protecting groups. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain δ-amino group is protected by the allyloxycarbonyl (Alloc) group, which can be removed under specific conditions using a palladium catalyst.[1][2] This orthogonal protection strategy is fundamental to its utility, allowing for the selective deprotection and modification of the ornithine side chain, a critical step in the synthesis of branched and cyclic peptides.[3][4][5]

The chemical structure of this compound is presented below:

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. While specific experimental data for some properties are not widely published, values for closely related compounds provide useful estimates.

| Property | Value | Reference |

| CAS Number | 171820-74-9 | [6][7] |

| Molecular Formula | C14H24N2O6 | [6][7] |

| Molecular Weight | 316.35 g/mol | [6][7] |

| Purity | ≥97% | [7][8] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Sparingly soluble in aqueous buffers. | [9] |

| Storage | 2-8°C |

Experimental Protocols

The use of this compound in SPPS involves three main stages: coupling of the amino acid to the resin-bound peptide, selective deprotection of the Alloc group, and subsequent modification or cyclization.

Boc-SPPS Coupling Protocol for this compound

This protocol describes the manual coupling of this compound onto a resin using standard Boc-SPPS chemistry.

Workflow for Boc-SPPS Coupling

Caption: General workflow for Boc-SPPS coupling.

Materials:

-

Resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

N-methylmorpholine (NMM)

Procedure:

-

Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with a solution of 25-50% TFA in DCM for 30 minutes.[10]

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF for 10 minutes. Wash the resin again with DMF (3x).

-

Coupling:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2-4 equivalents), and an additive (e.g., HOBt, 2-4 equivalents) in DMF.

-

Add a tertiary base such as NMM or DIPEA (4-8 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (no blue color) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

The resin is now ready for the next coupling cycle or for selective deprotection of the Alloc group.

On-Resin Deprotection of the Alloc Group

The selective removal of the Alloc group is a key advantage of using this compound, enabling subsequent side-chain modifications.

Workflow for Alloc Deprotection

Caption: Workflow for on-resin Alloc deprotection.

Materials:

-

Peptide-resin containing the this compound residue

-

Dichloromethane (DCM), anhydrous

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Phenylsilane (PhSiH3)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotection Cocktail: In a separate flask, dissolve Pd(PPh3)4 (0.2-0.5 equivalents relative to the Alloc-protected sites) in anhydrous DCM. Add phenylsilane (20-25 equivalents).[2][5]

-

Deprotection Reaction: Add the deprotection cocktail to the swollen resin and agitate the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. It is often performed in multiple, shorter treatments.[5]

-

Washing: After the reaction is complete, wash the resin thoroughly with DCM (3x), followed by a solution of 0.5% DIPEA in DMF (2x) to scavenge any remaining palladium catalyst, and finally with DMF (3x) and DCM (3x).

-

Confirmation: A small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.

Applications in Peptide Synthesis

The orthogonal nature of the Boc and Alloc protecting groups makes this compound a valuable tool for the synthesis of complex peptides.

Synthesis of Cyclic Peptides

A primary application of this compound is in the synthesis of side-chain-to-side-chain or head-to-side-chain cyclic peptides.[3][4][5] After incorporation into the peptide sequence and subsequent selective deprotection of the Alloc group, the newly freed δ-amino group of the ornithine residue can be reacted with an activated C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., aspartic or glutamic acid) to form a lactam bridge. This on-resin cyclization strategy is efficient and avoids the challenges of solution-phase cyclization.[3]

Signaling Pathway for On-Resin Cyclization

Caption: Pathway for on-resin peptide cyclization.

Synthesis of Branched and Modified Peptides

The selective deprotection of the ornithine side chain also allows for the synthesis of branched peptides. A second peptide chain can be assembled on the δ-amino group of the ornithine residue. Furthermore, the free amine can be used as a handle for the attachment of various modifications, such as fluorescent labels, biotin, or polyethylene glycol (PEG) chains.

Spectroscopic Data (Predicted)

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the allyl group (multiplets, ~4.5-6.0 ppm), the ornithine backbone protons, and the protons of the ornithine side chain. |

| ¹³C NMR | Carbonyl signals for the Boc and Alloc groups (~155-157 ppm) and the carboxylic acid (~175 ppm). Signals for the carbons of the Boc group (~28, 80 ppm), the allyl group (~65, 118, 133 ppm), and the ornithine backbone and side chain.[11][13][15][16] |

| FT-IR | Characteristic stretching vibrations for N-H (amide), C=O (urethane and carboxylic acid), and C-O bonds. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 317.16. Other common adducts include [M+Na]⁺ and [M+K]⁺. |

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood.[17] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[17][18]

Conclusion

Nα-Boc-Nδ-Alloc-L-Ornithine is a versatile and valuable building block for advanced peptide synthesis. Its orthogonal protection scheme provides chemists with the flexibility to synthesize complex peptide architectures, including cyclic and branched peptides, with high precision and efficiency. The experimental protocols provided in this guide offer a starting point for the successful incorporation of this reagent into synthetic workflows. As with any chemical synthesis, optimization may be necessary depending on the specific peptide sequence and desired modifications.

References

- 1. biosynth.com [biosynth.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. chempep.com [chempep.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. che.hw.ac.uk [che.hw.ac.uk]

- 14. spectrabase.com [spectrabase.com]

- 15. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]

- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000214) [hmdb.ca]

- 17. peptide.com [peptide.com]

- 18. abmole.com [abmole.com]

A Technical Guide to the Solubility of Boc-Orn(Alloc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH), a critical building block in modern peptide synthesis and drug development. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally analogous compounds, general principles of amino acid and peptide solubility, and common laboratory practices. The information herein is intended to provide a robust framework for researchers to effectively handle and utilize this compound in their experimental workflows.

Executive Summary

This compound is a derivative of the amino acid L-ornithine, featuring two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Alloc) group on the δ-amino side chain. This orthogonal protection scheme allows for selective deprotection and subsequent modification, making it a valuable reagent in complex peptide synthesis, including the creation of branched and cyclic peptides.

The solubility of protected amino acids is a critical parameter that directly impacts reaction efficiency, particularly in solid-phase peptide synthesis (SPPS). Poor solubility can lead to incomplete coupling reactions and lower yields of the desired peptide. This guide offers insights into the expected solubility of this compound in common organic solvents and provides a protocol for its empirical determination.

Predicted Solubility and Data for Analogous Compounds

Based on these characteristics, this compound is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It is anticipated to have limited to negligible solubility in aqueous solutions and non-polar organic solvents.

For reference, the following table summarizes the solubility of other Boc-protected and Ornithine-derived amino acids in common laboratory solvents. This data can serve as a practical guideline for solvent selection.

| Compound | Solvent | Solubility (mg/mL) | Notes |

| Boc-Orn(Fmoc)-OH | DMSO | ~30[1] | Structurally similar, providing a strong basis for estimation. |

| Dimethyl Formamide (DMF) | ~30[1] | A common solvent for peptide synthesis. | |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2[1] | Sparingly soluble in aqueous buffers, even with a co-solvent. | |

| Fmoc-Orn(Boc)-OH | DMF | 20[2] | Provides further evidence for good solubility in DMF. |

| DMSO | 10[2] | Soluble, but to a lesser extent than in DMF. | |

| Ethanol | 10[2] | Moderate solubility in polar protic solvents. | |

| DMF:PBS (pH 7.2) (1:5) | 0.16[2] | Demonstrates low aqueous solubility. | |

| Boc-Val-OH | DMF | ~108.6 | "Clearly soluble (1 mmole in 2 mL)" indicates high solubility.[3] |

| Boc-Leu-OH | DMSO | ~100 | Requires sonication to achieve this concentration.[3] |

Note: The solubility of any given compound can be influenced by factors such as purity, crystalline form, temperature, and the presence of additives. The data in this table should be considered as a guideline, and empirical determination for the specific lot of this compound is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a protected amino acid like this compound in a given solvent. This method is based on standard laboratory practices.

Objective: To determine the approximate solubility of this compound in a selected solvent at room temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., DMF, DMSO, NMP, Dichloromethane (DCM))

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Micro-pipettors

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount (e.g., 2 mg) of this compound into a microcentrifuge tube.

-

Initial Solvent Addition: Add a measured volume (e.g., 100 µL) of the selected solvent to the tube.

-

Dissolution Attempt: Vigorously vortex the tube for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Carefully observe the solution against a light and dark background to check for any undissolved solid particles.

-

Incremental Solvent Addition: If the solid has completely dissolved, add another pre-weighed portion of this compound (e.g., 2 mg) and repeat steps 3 and 4. Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved after thorough vortexing).

-

Solubility Calculation: Calculate the approximate solubility by dividing the total mass of dissolved this compound by the total volume of the solvent added.

-

Troubleshooting Insolubility: If the initial sample does not dissolve, consider the following steps:

-

Sonication: Place the tube in an ultrasonic bath for 5-10 minutes.

-

Gentle Warming: Gently warm the solution (e.g., to 30-40°C), being cautious of potential degradation.

-

Co-solvents: For challenging cases, a mixture of solvents can be tested.

-

Visualization of Experimental Workflow

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for incorporating a this compound residue into a growing peptide chain on a solid support, followed by selective deprotection of the Alloc group for side-chain modification.

Caption: SPPS workflow using this compound for orthogonal synthesis.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in readily available literature, a strong, evidence-based estimation of its solubility profile can be made. It is anticipated to be readily soluble in common polar aprotic solvents used in peptide synthesis, such as DMF and DMSO, and poorly soluble in aqueous and non-polar organic solvents. The provided experimental protocol offers a straightforward method for empirically determining its solubility in specific solvent systems. The orthogonal nature of the Boc and Alloc protecting groups, as illustrated in the SPPS workflow, underscores the utility of this reagent in the synthesis of complex and modified peptides. For optimal results, researchers should always perform small-scale solubility tests before committing to larger-scale synthetic procedures.

References

The Principle of Orthogonal Protection with Boc and Alloc: An In-depth Technical Guide

In the sophisticated realm of peptide synthesis, particularly for the construction of complex, modified, or cyclic peptides, the strategic deployment of protecting groups is paramount. The principle of orthogonal protection, which allows for the selective removal of one class of protecting group in the presence of others, provides chemists with the precision required to orchestrate intricate molecular architectures. This guide offers a comprehensive exploration of the orthogonal use of two critical protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the palladium-labile allyloxycarbonyl (Alloc) group, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Orthogonal Protection

Orthogonality in peptide synthesis refers to the use of multiple, distinct classes of protecting groups within a single synthetic strategy.[1] Each class of protecting group is susceptible to cleavage by a specific set of chemical conditions, while remaining stable to the conditions used to remove the other groups.[1] This allows for a high degree of control over which functional groups are exposed for reaction at any given stage of the synthesis. A typical orthogonal strategy in solid-phase peptide synthesis (SPPS) involves three categories of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

-

"Permanent" side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

-

Semi-permanent side-chain protecting groups: These are employed for on-resin modifications, such as cyclization or branching, and can be selectively removed without affecting the temporary or permanent groups.[1]

The Boc/Bzl strategy, a classical approach to SPPS, is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the permanent benzyl-based (Bzl) side-chain protecting groups are removed by acid, albeit of different strengths.[2] The Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while Bzl groups require strong acids like hydrogen fluoride (HF).[2] The Alloc group introduces a third dimension of orthogonality, as it is stable to both the acidic conditions used for Boc removal and the basic conditions used in the alternative Fmoc/tBu strategy, but is selectively cleaved by a palladium(0) catalyst.[3]

The tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a cornerstone of peptide synthesis, traditionally used for the temporary protection of the α-amino group of amino acids. Its widespread use stems from its ease of introduction and its clean, acid-catalyzed removal.

Deprotection Mechanism: The cleavage of the Boc group proceeds via an E1 elimination mechanism upon treatment with a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] The acid protonates the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation and the release of the free amine as an ammonium salt, along with carbon dioxide.

The Allyloxycarbonyl (Alloc) Protecting Group

The Alloc group serves as an excellent orthogonal protecting group, particularly for the side chains of trifunctional amino acids like lysine or diaminopropionic acid (Dap). Its stability to both acidic and basic conditions makes it compatible with both Boc- and Fmoc-based SPPS strategies.

Deprotection Mechanism: The removal of the Alloc group is typically achieved under mild, neutral conditions via a palladium(0)-catalyzed allylic cleavage.[3] The most common catalyst is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which, in the presence of a scavenger such as phenylsilane (PhSiH₃), facilitates the removal of the allyl group, yielding the deprotected amine.[5] Recently, metal-free deprotection protocols using iodine and water have also been developed, offering a more sustainable alternative.[6]

Orthogonal Strategy in Practice: Synthesis of Branched Peptides

A prime example of the orthogonal application of Boc and Alloc is the synthesis of branched peptides using amino acids with two amino groups, such as L-2,3-diaminopropionic acid (Dap). By using Nα-Boc-Nβ-Alloc-L-2,3-diaminopropionic acid (Boc-Dap(Alloc)-OH), the peptide backbone can be elongated using standard Boc-SPPS.[7] Once the main chain is assembled, the Alloc group on the Dap side chain can be selectively removed on-resin, exposing the β-amino group for the synthesis of a second peptide chain, creating a branched structure.

Quantitative Data Presentation

The efficiency of deprotection and coupling steps is critical to the overall success of peptide synthesis. The following tables summarize typical reaction conditions and outcomes for the deprotection of Boc and Alloc groups.

| Protecting Group | Reagent(s) | Concentration | Typical Time | Typical Purity/Yield |

| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% | 20-30 minutes | >99% deprotection efficiency per cycle |

| Alloc | Pd(PPh₃)₄ and Phenylsilane (PhSiH₃) in DCM | 0.2-0.35 eq. Pd(PPh₃)₄, 20-24 eq. PhSiH₃ | 30-60 minutes | Quantitative removal, >90% yield after purification |

| Alloc (Metal-Free) | Iodine (I₂) and Water (H₂O) in PolarClean/Ethyl Acetate | 5 eq. I₂ | 1.5 hours | ~99% purity |

Table 1: Comparison of Deprotection Conditions and Performance of Boc and Alloc Groups.

| Parameter | Boc-SPPS | Alloc Side-Chain Deprotection |

| Orthogonality | Quasi-orthogonal with Bzl side-chain protection | Fully orthogonal to acid- and base-labile groups |

| Advantages | Robust, well-established, can be advantageous for long or hydrophobic sequences.[4] | Mild, neutral deprotection conditions, allows for on-resin modifications.[3] |

| Disadvantages | Repetitive acid treatment can degrade sensitive peptides.[4] | Requires a palladium catalyst which must be thoroughly removed. Air-sensitive catalyst in some protocols. |

| Common Applications | Synthesis of linear peptides, particularly long or complex sequences. | Synthesis of cyclic peptides, branched peptides, and peptides with site-specific modifications. |

Table 2: Strategic Comparison of Boc and Alloc in Peptide Synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments in the orthogonal synthesis of peptides using Boc and Alloc protecting groups.

Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.[8]

-

Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[7]

-

Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and then DCM (3x).[8]

-

-

Neutralization:

-

Neutralize the resulting N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 5 minutes.[7] Repeat once.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling (HATU Activation):

-

In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in N,N-Dimethylformamide (DMF).[7]

-

Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1 minute.[7]

-

Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.[7]

-

-

Monitoring and Washing:

-

Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A negative result indicates a complete reaction.

-

Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

Protocol 2: Orthogonal Deprotection of a Side-Chain Alloc Group

This protocol describes the selective removal of an Alloc group from a lysine or diaminopropionic acid side chain on a resin-bound peptide.

-

Resin Preparation: Wash the peptide-resin containing the Alloc-protected residue with DCM (3x) and swell in DCM.

-

Deprotection Reaction:

-

Washing:

-

Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge palladium residues), and finally with DMF (3x).[7] The resin is now ready for side-chain modification.

-

Protocol 3: Synthesis of a Branched Peptide using Boc-Dap(Alloc)-OH

This protocol outlines the synthesis of a short branched peptide on a Rink Amide resin.

-

Synthesis of the Main Chain: Synthesize the linear peptide backbone using the standard Boc-SPPS protocol (Protocol 1), incorporating Boc-Dap(Alloc)-OH at the desired branching point.

-

N-terminal Boc Removal: After the final coupling step of the main chain, remove the N-terminal Boc group as described in Protocol 1.

-

Selective Alloc Deprotection: Perform the orthogonal deprotection of the Alloc group from the Dap side chain as described in Protocol 2.

-

Synthesis of the Peptide Branch: Synthesize the second peptide chain on the now-free β-amino group of the Dap residue using the standard Boc-SPPS cycle (Protocol 1).

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol).

-

Add the cleavage cocktail to the dry peptide-resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Strategic Application of Boc-Orn(Alloc)-OH in Advanced Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the precise control over reactive functional groups is paramount for the construction of complex molecular architectures. The strategic use of orthogonal protecting groups allows for the selective modification of specific sites within a molecule, a cornerstone of modern synthetic chemistry. This technical guide provides an in-depth exploration of the protecting group chemistry surrounding Nα-tert-butyloxycarbonyl-Nδ-allyloxycarbonyl-L-ornithine (Boc-Orn(Alloc)-OH), a versatile building block for advanced peptide synthesis.

The Principle of Orthogonal Protection

Orthogonal protection is a fundamental strategy in multi-step synthesis that employs multiple protecting groups, each of which can be removed under distinct chemical conditions without affecting the others.[1] This allows for the sequential unmasking and reaction of different functional groups within the same molecule. The combination of the acid-labile tert-butyloxycarbonyl (Boc) group and the palladium-labile allyloxycarbonyl (Alloc) group provides a powerful orthogonal pair for the differential protection of the α- and δ-amino groups of ornithine.[2][3]

The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA), while the Alloc group is stable to acidic and basic conditions but can be selectively removed by palladium(0)-catalyzed allyl transfer.[2][4] This orthogonality is crucial for the synthesis of branched peptides, cyclic peptides, and peptides with post-translational modifications on the side chain of ornithine residues.[1][5]

Caption: Orthogonal protection and selective deprotection of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid. Key chemical and physical properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₄H₂₄N₂O₆[6] |

| Molecular Weight | 316.35 g/mol [6] |

| CAS Number | 171820-74-9[6] |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound involves the sequential protection of the α- and δ-amino groups of L-ornithine. While a specific, detailed protocol for the synthesis of this particular compound is not available in the provided search results, a general strategy can be outlined based on standard protecting group chemistry. Typically, the α-amino group is first protected with the Boc group, followed by the protection of the δ-amino group with the Alloc group.

Experimental Protocols

The following protocols are representative of the use of this compound in peptide synthesis and the selective deprotection of the Boc and Alloc groups.

Boc Group Deprotection

This protocol describes the removal of the Nα-Boc group, typically performed during solid-phase peptide synthesis (SPPS) to allow for peptide chain elongation.[2]

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per 1 g of substrate).[2]

-

Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[2]

-

Stir the reaction mixture at room temperature for 1-3 hours.[2]

-

Monitor the reaction progress by TLC or LC-MS.[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.[2]

-

Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.[2]

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the deprotected amine.

Alloc Group Deprotection

This protocol details the palladium-catalyzed removal of the Nδ-Alloc group, allowing for selective side-chain modification while the Nα-Boc group and other acid-labile protecting groups remain intact.[2][4]

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) or another suitable scavenger

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[7]

-

In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.[7]

-

Add phenylsilane (10-20 equivalents) to the palladium solution.[7]

-

Add the resulting catalyst solution to the resin.[7]

-

Agitate the mixture at room temperature for 20-30 minutes.[7]

-

Repeat the treatment with a fresh solution of the palladium catalyst and phenylsilane.[8]

-

Wash the resin thoroughly with DCM (3-5 times).[8]

-

A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.[8]

Use of this compound in Fmoc-Based SPPS

This compound is not directly used in standard Fmoc-based SPPS for chain elongation due to the Nα-Boc protection. Instead, its counterpart, Fmoc-Orn(Boc)-OH , is a commonly used building block where the Boc group protects the side chain.[9] The principles of orthogonal protection, however, remain the same. If a synthetic strategy requires Nα-Boc protection and side-chain Alloc protection, a Boc-SPPS strategy would be employed. The following is a generalized workflow for incorporating an amino acid in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. fiveable.me [fiveable.me]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Deep Dive into Boc Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) revolutionized the assembly of peptides, and the tert-butyloxycarbonyl (Boc) strategy remains a cornerstone of this technology. Developed by R. Bruce Merrifield, this method facilitates the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This in-depth guide explores the core principles, experimental protocols, and critical considerations of Boc SPPS, providing a comprehensive resource for professionals in peptide research and drug development.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc SPPS operates on a cyclical process of deprotection, neutralization, and coupling, building the peptide sequence from the C-terminus to the N-terminus. The strategy's foundation lies in the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. In contrast, side-chain functional groups are shielded by more robust, acid-stable protecting groups, typically benzyl-based (Bzl), which are only removed at the final cleavage step. This differential acid lability is the key to the Boc/Bzl protection scheme.[1][2]

The general workflow for each cycle of Boc SPPS can be summarized as follows:

-

Nα-Boc Deprotection: The cycle begins with the removal of the temporary Boc protecting group from the N-terminus of the resin-bound peptide. This is achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3][4]

-

Neutralization: Following deprotection, the newly exposed N-terminal amine exists as a TFA salt. This salt must be neutralized to the free amine to enable the subsequent coupling reaction. A tertiary amine base, such as diisopropylethylamine (DIEA), is typically used for this step.[1][5]

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.[3]

-

Washing: After each chemical step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the elongating peptide.[]

This cycle is repeated until the desired peptide sequence is fully assembled. The final stage involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups, yielding the crude peptide product.[3]

Key Components of Boc SPPS

Solid Supports (Resins)

The choice of solid support is critical and depends on the desired C-terminal functionality of the final peptide.

-

Merrifield Resin: A chloromethylated polystyrene-divinylbenzene resin, it is the classic support for generating peptide acids.[4][7] However, the benzyl ester linkage is somewhat unstable to the repeated TFA treatments, which can lead to premature chain loss.[4]

-

PAM (Phenylacetamidomethyl) Resin: This resin offers enhanced stability of the peptide-resin linkage to TFA compared to the Merrifield resin, reducing peptide loss during synthesis. It is a preferred choice for the synthesis of peptide acids via the Boc strategy.[4][7]

-

BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are utilized for the synthesis of peptide amides. The MBHA resin is more widely used due to the greater acid lability of the peptide-resin bond compared to the BHA resin.[4][7]

| Resin Type | C-Terminal Functionality | Linkage Type | Cleavage Condition |

| Merrifield | Carboxylic Acid | Benzyl Ester | Strong Acid (e.g., HF) |

| PAM | Carboxylic Acid | Phenylacetamidomethyl | Strong Acid (e.g., HF) |

| BHA | Amide | Benzhydrylamine | Strong Acid (e.g., HF) |

| MBHA | Amide | Methylbenzhydrylamine | Strong Acid (e.g., HF) |

Protecting Groups

The success of Boc SPPS relies on a carefully selected protecting group strategy to prevent unwanted side reactions.

-

α-Amino Protection: The tert-butyloxycarbonyl (Boc) group is used for the temporary protection of the N-terminus. It is readily cleaved by moderate acids like TFA but is stable to the basic conditions used for neutralization.[1][8]

-

Side-Chain Protection: Side chains of trifunctional amino acids are protected with groups that are stable to the repetitive TFA deprotection steps. These "permanent" protecting groups are typically benzyl-based and require a strong acid, such as hydrogen fluoride (HF), for removal during the final cleavage step.[1][9]

| Amino Acid | Common Side-Chain Protecting Group (Boc/Bzl Strategy) |

| Arginine (Arg) | Tosyl (Tos), Nitro (NO2) |

| Aspartic Acid (Asp) | Benzyl ester (OBzl), Cyclohexyl ester (OcHex) |

| Cysteine (Cys) | 4-Methylbenzyl (Meb), Acetamidomethyl (Acm) |

| Glutamic Acid (Glu) | Benzyl ester (OBzl) |

| Histidine (His) | Dinitrophenyl (Dnp), Benzyloxymethyl (Bom) |

| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-ClZ) |

| Serine (Ser) | Benzyl ether (Bzl) |

| Threonine (Thr) | Benzyl ether (Bzl) |

| Tryptophan (Trp) | Formyl (For) |

| Tyrosine (Tyr) | 2-Bromobenzyloxycarbonyl (2-BrZ), Benzyl ether (Bzl) |

Experimental Protocols

Resin Swelling

Objective: To solvate the resin, making the reactive sites accessible.

Methodology:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as dichloromethane (DCM), to completely cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.[3]

Nα-Boc Deprotection

Objective: To remove the Boc group from the N-terminal amino acid.

Methodology:

-

To the swollen peptide-resin, add a solution of 50% TFA in DCM.[3]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-5 minutes.[3][4]

-

Drain the solution and add a fresh solution of 50% TFA in DCM.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[3][4]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times) to remove residual acid.[3][4]

| Parameter | Value | Reference |

| Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [3][4] |

| Pre-wash Time | 1-5 minutes | [3][4] |

| Deprotection Time | 15-25 minutes | [3][4] |

| Scavenger (for Trp, Cys, Met) | 0.5% Dithioethane (DTE) in deprotection solution | [1][4] |

Neutralization

Objective: To deprotonate the N-terminal ammonium salt to a free amine.

Methodology:

-

Add a solution of 5-10% DIEA in DCM to the washed peptide-resin.[5][10]

-

Agitate the mixture for 1-2 minutes.[3]

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time.[5]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[5]

Amino Acid Coupling

Objective: To form a peptide bond between the activated amino acid and the free N-terminal amine.

Methodology:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[3]

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[3]

-

Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.[3]

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]

| Parameter | Value | Reference |

| Boc-Amino Acid | 2-4 equivalents | [3] |

| Coupling Agent (e.g., HBTU) | 2-4 equivalents | [3] |

| Base (DIEA) | 4-6 equivalents | [3] |

| Reaction Time | 1-2 hours | [3] |

Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

Methodology (using HF): Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.[11][12]

-

Wash the final peptide-resin with DCM and dry it under vacuum.[3]

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole, p-cresol) to the reaction vessel to trap reactive carbocations generated during cleavage.[11]

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel. A typical ratio is 9 mL of HF and 1 mL of scavenger per gram of resin.[11]

-

Stir the mixture at 0°C for 1 hour.[11]

-

Evaporate the HF under a vacuum.

-

Precipitate the crude peptide with cold diethyl ether.[3]

-

Collect the precipitated peptide by filtration or centrifugation and wash it multiple times with cold ether.[3]

-

Dry the crude peptide under vacuum.

| Parameter | Value | Reference |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | [11][12] |

| Scavenger | Anisole, p-cresol, thioanisole | [4][11] |

| Reaction Temperature | 0°C | [11] |

| Reaction Time | 1 hour | [11] |

Visualizing the Workflow and Mechanisms

Overall workflow of Boc solid-phase peptide synthesis.

Mechanism of Nα-Boc deprotection with TFA.

Mechanism of peptide bond formation using HBTU.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc SPPS, potentially leading to impurities in the final product.

-

Diketopiperazine Formation: This occurs primarily after the coupling of the second amino acid, where the deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic with Proline or Glycine at the C-terminus.[2][13] Using in situ neutralization protocols can help suppress this side reaction.[13]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to the formation of a five-membered ring aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[4] The use of Asp(OcHex) instead of Asp(OBzl) can reduce this side reaction.[13]

-

Alkylation: The tert-butyl cations generated during Boc deprotection are electrophilic and can alkylate nucleophilic side chains, particularly Trp and Met. The addition of scavengers like dithioethane (DTE) to the deprotection solution can trap these cations.[1]

-

Incomplete Coupling/Deprotection: Aggregation of the growing peptide chain on the resin can hinder the accessibility of reagents, leading to incomplete reactions and the formation of deletion sequences.[13] Strategies to overcome aggregation include using chaotropic salts, switching to more polar solvents like NMP, or employing microwave-assisted synthesis.[13]

Conclusion

Boc solid-phase peptide synthesis is a robust and well-established methodology that continues to be valuable for the synthesis of a wide range of peptides, including long and complex sequences.[2][14] Its advantages include the use of less expensive amino acid derivatives and the avoidance of base-catalyzed side reactions that can be problematic in other SPPS strategies. However, the requirement for strong acids, particularly the hazardous HF for final cleavage, necessitates specialized equipment and stringent safety protocols. A thorough understanding of the underlying chemistry, careful selection of resins and protecting groups, and awareness of potential side reactions are paramount for the successful synthesis of high-purity peptides using the Boc strategy.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. peptide.com [peptide.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. UQ eSpace [espace.library.uq.edu.au]

The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Core Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) group is a pivotal protecting group in modern organic synthesis, particularly valued in peptide, carbohydrate, and natural product synthesis. Its utility stems from its unique deprotection mechanism, which is orthogonal to many other common protecting groups. This allows for selective unmasking of functional groups under mild, palladium-catalyzed conditions, a feature essential for the synthesis of complex, multifunctional molecules.[1] This guide provides an in-depth exploration of the Alloc group, detailing its protection and deprotection mechanisms, comprehensive experimental protocols, and quantitative data for procedural optimization.

Introduction to the Alloc Protecting Group

The Alloc group is a carbamate-based protecting group used primarily for amines, though it can also be applied to alcohols and other functionalities.[2][3] Its structure consists of an allyloxy group attached to a carbonyl, which in turn is bonded to the heteroatom being protected.

The primary advantage of the Alloc group is its stability under both acidic and basic conditions, which allows for the selective removal of other protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups.[1][4] The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed allylic cleavage, providing a distinct and highly selective deprotection strategy.[1]

Mechanism of Alloc Protection

The introduction of the Alloc group is a straightforward nucleophilic substitution reaction. An amine or alcohol attacks an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O), typically in the presence of a base.[2]

Common Protection Conditions:

-

Reagents: Allyl chloroformate (Alloc-Cl) or Diallyl dicarbonate (Alloc₂O).

-

Base: Pyridine, triethylamine (NEt₃), or N,N-dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile (CH₃CN).[2]

The mechanism is analogous to the introduction of other carbamate protecting groups like Boc or Cbz.[2][5]

Caption: General mechanism for the protection of an amine with Alloc-Cl.

The Core Deprotection Mechanism: Palladium-Catalyzed Allylic Cleavage

The hallmark of the Alloc group is its removal under exceptionally mild conditions using a palladium(0) catalyst. The process, often referred to as the Tsuji-Trost reaction, is a catalytic cycle initiated by the coordination of Pd(0) to the allyl group's double bond.[6]

The catalytic cycle proceeds through the following key steps:

-

Ligand Dissociation: The active catalyst, often a 14-electron Pd(0) species, is generated in situ from a precatalyst like Pd(PPh₃)₄ through ligand dissociation.[6]

-

Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allyl group and undergoes oxidative addition. This cleaves the allyl-oxygen bond and forms a cationic η³-allyl-palladium(II) complex.[2][6]

-

Decarboxylation: The resulting carbamate anion is unstable and spontaneously decarboxylates, releasing carbon dioxide and the deprotected amine.[2]

-

Nucleophilic Attack & Catalyst Regeneration: A nucleophilic "scavenger" attacks the allyl group of the palladium complex. This step is crucial as it regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and prevents the liberated allyl group from re-alkylating the deprotected amine.[2][7][8]

Caption: Catalytic cycle of palladium-mediated Alloc deprotection.

The use of a scavenger is mandatory to intercept the reactive allyl cation formed in the palladium complex.[7][8] Without a scavenger, the allyl group can alkylate the newly liberated amine, leading to undesired side products. The choice of scavenger can significantly impact reaction efficiency and kinetics.

| Scavenger | Typical Equivalents | Notes |

| Phenylsilane (PhSiH₃) | 7 - 40 | Widely used, efficient, and acts as a hydride donor.[2][9][10] |

| Dimethylamine borane (Me₂NH·BH₃) | 40 | Highly effective for both primary and secondary amines, providing quantitative removal.[10][11] |

| Morpholine | - | Can be effective but is often found to be inferior to silanes or borane complexes.[10] |

| Tributyltin hydride (Bu₃SnH) | - | Effective but raises toxicity and purification concerns.[12] |

| Thiophenol | 5% in DMF | Used in specific contexts, particularly with oNBS-protected groups.[8] |

Table 1: Common Scavengers for Alloc Deprotection.

Experimental Protocols

The following protocols provide detailed methodologies for the protection and deprotection of amines using the Alloc group, both in solution and on a solid support.

This protocol describes a general procedure for the protection of a primary amine.

-

Reagents:

-

Primary amine (1.0 equiv)

-

Allyl chloroformate (Alloc-Cl) (1.1 equiv)

-

Pyridine (1.2 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C in an ice bath.

-

Add pyridine to the stirred solution.

-

Add Alloc-Cl dropwise over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Yields are typically high (>90%).[1]

-

This protocol is a widely used and efficient method for Alloc removal.[2]

-

Reagents:

-

Alloc-protected substrate (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv / 10 mol%)

-

Phenylsilane (PhSiH₃) (7.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the Alloc-protected compound in anhydrous CH₂Cl₂ under an inert atmosphere (Argon) and cool to 0 °C.

-

Add phenylsilane to the stirred solution.[2]

-

Add the palladium catalyst, Pd(PPh₃)₄. The solution may turn yellow or orange.[2]

-

Stir the reaction at 0 °C for 1 hour, monitoring by TLC or LC-MS. Deprotection is often rapid.[1][2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to remove the catalyst and silyl byproducts, yielding the deprotected amine.[2]

-

This protocol is adapted for removing the Alloc group from a peptide synthesized on a solid support.[9][13]

Caption: General experimental workflow for on-resin Alloc deprotection.

-

Materials:

-

Alloc-protected peptide-resin

-

Pd(PPh₃)₄ (0.1 - 0.25 equiv relative to resin loading)

-

Phenylsilane (PhSiH₃) (20 equiv) or Dimethylamine borane (40 equiv)

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Procedure:

-

Swell the peptide-resin in DCM in a suitable reaction vessel.[9]

-

In a separate flask under an inert atmosphere, prepare the deprotection solution by dissolving Pd(PPh₃)₄ and the chosen scavenger in DCM.[9][13]

-

Drain the swelling solvent from the resin and add the deprotection solution.

-

Agitate the resin suspension gently under an inert atmosphere for the specified time (e.g., 2 x 20 minutes for Phenylsilane).[9][13]

-

Drain the reaction mixture.

-

Wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x) to ensure complete removal of the catalyst and scavenger byproducts.[9]

-

A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection before proceeding with the next synthesis step.[9]

-

Quantitative Data and Optimization

The efficiency of Alloc deprotection can vary based on the substrate, catalyst, and scavenger used. The following table summarizes comparative data for different deprotection conditions.

| Substrate | Catalyst (mol%) | Scavenger (equiv) | Time | Yield/Conversion | Reference |

| Alloc-protected amine | Pd(PPh₃)₄ (10%) | PhSiH₃ (7) | 1 h | High (Not specified) | [2] |

| On-resin secondary amine | Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | 40 min | Quantitative | [10] |

| On-resin secondary amine | Pd(PPh₃)₄ | PhSiH₃ | > 40 min | Incomplete | [10] |

| On-resin secondary amine | Pd(PPh₃)₄ | Morpholine | > 40 min | Inferior | [10] |

| Peptide 1 (in solution) | Pd/TPPTS complex (10%) | MPAA | 3 h | 12% | [14] |

| Peptide 1 (in solution) | Ru-2 (Cp*Ru(IPr)Cl) (10%) | MPAA | 2 h | Quantitative | [14] |

Table 2: Comparative Data for Alloc Deprotection Conditions. Note: This data highlights that Me₂NH·BH₃ can be a superior scavenger for on-resin deprotection of challenging secondary amines compared to PhSiH₃.[10] Additionally, ruthenium-based catalysts have shown promise for deprotection under specific conditions where palladium catalysts may be less effective.[14]

Conclusion

The allyloxycarbonyl (Alloc) protecting group is a powerful and versatile tool in modern organic chemistry. Its stability to a broad range of acidic and basic reagents, combined with its selective and efficient removal under mild, palladium-catalyzed conditions, grants it a crucial role in orthogonal protection strategies.[1] The mechanistic understanding of the palladium-catalyzed deprotection, particularly the function of the π-allyl intermediate and the essential role of the scavenger, is key to its successful application. The detailed protocols and comparative data provided herein serve as a comprehensive resource for researchers, enabling the effective implementation and optimization of Alloc-based methodologies in the synthesis of complex molecules for research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]